molecular formula C15H17NO2 B009002 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester CAS No. 110139-48-5

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester

Cat. No. B009002
M. Wt: 243.3 g/mol
InChI Key: LWYDEFRJMPFNGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives involves various methods, including Heck-mediated synthesis, which is used for the total synthesis of naphtho[2,1-f]isoquinolines, starting from trifluoromethanesulfonic acid 2-(2-ethoxycarbonylaminoethyl)phenyl esters and styrenes to give specific esters. These compounds can cyclize to give desired esters, from which target compounds can be obtained through sequences including Bischler–Napieralski cyclization (Pampín et al., 2003).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester, is characterized by microanalytical and spectral data, such as IR, MS, and NMR. These analytical techniques provide detailed insights into the arrangement of atoms within the molecule and its electronic structure, which is fundamental to understanding its reactivity and properties (Al-Dweik et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including condensation with aromatic aldehydes, pyruvic acid or its ethyl ester, and isatin, leading to the formation of substituted hydrazides. These reactions are crucial for modifying the chemical structure and thereby the properties of the compound for specific applications (Smirnova et al., 1998).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate exhibits selective reactivity, leading to the synthesis of new Luotonin A derivatives, highlighting its use in constructing complex quinoline-based structures with potential biological activities (Atia et al., 2017).
  • Development of ethyl esters of chloro-substituted quinoline-3-carboxylic acids has been explored, with the compounds undergoing various reactions, showcasing the versatility of quinoline derivatives in synthetic chemistry (Ukrainets et al., 1995).
  • A new prototype, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, demonstrating oral antiallergy activity, exemplifies the therapeutic potential of modified quinoline derivatives (Althuis et al., 1979).

Potential Therapeutic Applications

  • The synthesis and evaluation of substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives for antiviral activities, although not directly linked to "2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester," demonstrate the ongoing interest in quinoline derivatives for potential antiviral uses (Ivashchenko et al., 2014).

Structural and Activity Relationships

  • Investigations into the structure-activity relationships of quinoline derivatives have led to insights into the optimal configurations for pharmacological activities, such as antiallergy properties, providing a foundation for future drug development efforts (Althuis et al., 1980).

Safety And Hazards

The safety information indicates that 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is classified as a combustible solid. It does not have a specified flash point .

properties

IUPAC Name

ethyl 2,5,8-trimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-9(2)6-7-10(3)14(12)16-11(13)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYDEFRJMPFNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588932
Record name Ethyl 2,5,8-trimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester

CAS RN

110139-48-5
Record name Ethyl 2,5,8-trimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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